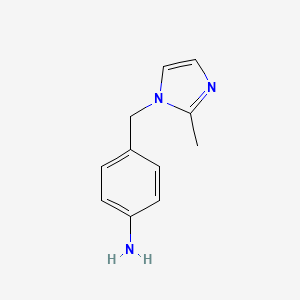

4-(2-Methylimidazol-1-ylmethyl)phenylamine

Descripción

Significance of Imidazole (B134444) Nucleus in Heterocyclic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govnih.gov Its unique electronic structure, characterized by a sextet of π-electrons, imparts aromatic stability. The presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom allows it to act as both a hydrogen bond donor and acceptor, contributing to its versatile interaction capabilities. nih.gov This amphoteric nature is fundamental to its role in a vast array of chemical and biological processes. nih.gov The imidazole nucleus is a core component of essential biomolecules such as the amino acid histidine, purines found in nucleic acids, and the neurotransmitter histamine, underscoring its profound biological importance. nih.gov

Overview of Substituted Imidazole Derivatives in Contemporary Chemical Science

The functionalization of the imidazole ring gives rise to a vast family of substituted derivatives with a wide spectrum of applications. In medicinal chemistry, imidazole-based compounds are integral to numerous therapeutic agents, exhibiting activities such as antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties. nih.gov The ability of the imidazole scaffold to serve as a bioisostere for other functional groups and its capacity to coordinate with metal ions in enzymes make it a privileged structure in drug design. nih.govresearchgate.net Beyond pharmaceuticals, substituted imidazoles are utilized as catalysts, ionic liquids, and building blocks in the synthesis of complex organic molecules and coordination polymers. rsc.orgmdpi.com

Rationale for Investigating 4-(2-Methylimidazol-1-ylmethyl)phenylamine

The specific structural features of this compound provide a compelling rationale for its investigation. The molecule combines three key pharmacophores: a 2-methylimidazole (B133640) ring, a phenylamine (aniline) moiety, and a methylene (B1212753) linker.

The 2-methylimidazole group: The methyl substitution at the 2-position can influence the electronic properties and steric hindrance of the imidazole ring, potentially modulating its binding affinity and reactivity.

The phenylamine moiety: The primary amine group on the phenyl ring is a versatile functional handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. It is also a common feature in many biologically active compounds.

The methylene linker: The flexible methylene bridge connecting the imidazole and phenyl rings allows for conformational adaptability, which can be crucial for optimal interaction with biological targets.

The combination of these fragments suggests that this compound could serve as a valuable intermediate in the synthesis of novel compounds with potential applications in pharmaceutical research and materials science. guidechem.com The exploration of its chemical space is driven by the prospect of discovering new molecules with enhanced biological activity or novel material properties.

Scope and Objectives of Research on this compound

The primary objectives of research focused on this compound can be outlined as follows:

Synthesis and Characterization: To develop efficient and scalable synthetic routes for the compound and its derivatives. Thorough characterization using various spectroscopic and analytical techniques is essential to confirm its structure and purity.

Exploration of Chemical Reactivity: To investigate the reactivity of the phenylamine and imidazole moieties to understand the scope of possible chemical transformations and the synthesis of new molecular entities.

Biological Evaluation: To screen this compound and its derivatives for a range of biological activities, including but not limited to antimicrobial, anticancer, and enzyme inhibitory effects. nih.govresearchgate.netmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: To establish relationships between the chemical structure of the synthesized derivatives and their observed biological activities. This knowledge is crucial for the rational design of more potent and selective compounds.

Material Science Applications: To explore the potential of this compound and its derivatives in the development of new materials, such as coordination polymers or functional organic materials, leveraging the coordinating ability of the imidazole ring.

The research into this compound is therefore a multifaceted endeavor with the potential to contribute significantly to both medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSBIEFIWQOXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433738 | |

| Record name | 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772311-98-5 | |

| Record name | 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 4 2 Methylimidazol 1 Ylmethyl Phenylamine

Ligand Design and Metal Chelation

The design of 4-(2-methylimidazol-1-ylmethyl)phenylamine as a ligand is centered around the strategic placement of its nitrogen donor atoms. The imidazole (B134444) ring and the phenylamine group are separated by a methylene (B1212753) bridge, which provides conformational flexibility, allowing the ligand to adopt various orientations to accommodate the coordination preferences of different metal ions.

The imidazole ring is a well-established and effective coordinating group in transition metal chemistry. The nitrogen atom at the 3-position of the 2-methylimidazole (B133640) ring in this compound possesses a lone pair of electrons that is readily available for donation to a metal center, forming a stable coordinate bond. The coordination of the imidazole nitrogen is a key factor in the formation of metal complexes with this ligand. The electronic and steric properties of the imidazole ring, including the presence of the methyl group at the 2-position, can influence the stability and geometry of the resulting complexes.

The phenylamine group (-NH2) attached to the phenyl ring also contains a nitrogen atom with a lone pair of electrons, making it a potential donor site for metal coordination. The basicity of the amino group allows it to form coordinate bonds with metal ions. The coordination of the phenylamine nitrogen, in conjunction with the imidazole nitrogen, can lead to the formation of stable chelate rings. The electron-donating or withdrawing nature of substituents on the phenyl ring can modulate the electron density on the amino nitrogen, thereby influencing its coordinating ability.

A significant aspect of the coordination chemistry of this compound is its potential to act as a multidentate ligand. The presence of both the imidazole and phenylamine nitrogen atoms allows for several coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the imidazole nitrogen or the phenylamine nitrogen.

Bidentate Chelation: The ligand can coordinate to a single metal center through both the imidazole and phenylamine nitrogen atoms, forming a stable five-membered chelate ring. This is often the preferred coordination mode, leading to enhanced thermodynamic stability of the resulting complex due to the chelate effect.

Bridging Coordination: The ligand can bridge two metal centers by coordinating to one metal ion through the imidazole nitrogen and to another metal ion through the phenylamine nitrogen. This can lead to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted by the ligand depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes of this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and their structures and properties can be investigated using various analytical and spectroscopic techniques.

Several methods can be employed for the preparation of metal complexes with this compound. A common approach involves the direct reaction of the ligand with a metal salt, such as a halide, nitrate, or perchlorate, in a suitable solvent like ethanol (B145695), methanol, or acetonitrile. The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate complex formation. researchgate.net In some cases, solvothermal synthesis may be employed, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. mdpi.com This method can promote the formation of crystalline coordination polymers. The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the final product.

A comprehensive understanding of the structure and bonding in the coordination complexes of this compound is obtained through the application of various characterization techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination of the ligand to the metal ion. researchgate.netresearchgate.netresearchgate.net Changes in the vibrational frequencies of the C=N and N-H stretching modes of the imidazole and phenylamine groups, respectively, upon complexation provide evidence of coordination. New bands appearing in the far-IR region can often be assigned to metal-nitrogen stretching vibrations.

| Vibrational Mode | Free Ligand (cm⁻¹) (Typical) | Coordinated Ligand (cm⁻¹) (Typical) | Reference |

| ν(N-H) of Phenylamine | 3400-3300 | Shift to lower frequency | mdpi.com |

| ν(C=N) of Imidazole | 1650-1550 | Shift to lower or higher frequency | researchgate.net |

| ν(M-N) | - | 500-400 | mdpi.com |

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. mdpi.comresearchgate.net Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can be observed. Shifts in the absorption bands of the ligand upon coordination can also be indicative of complex formation.

| Transition | Wavelength (nm) (Typical) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Typical) | Reference |

| π → π* (Ligand) | 250-350 | 10,000-50,000 | mdpi.com |

| n → π* (Ligand) | 300-400 | 100-1,000 | mdpi.com |

| d-d (Metal) | 400-800 | 10-500 | mdpi.com |

| Charge Transfer | 300-600 | 1,000-50,000 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the complex in solution. researchgate.net Chemical shift changes of the protons and carbons of the ligand upon coordination can be used to identify the binding sites.

Elemental Analysis: Elemental analysis is used to determine the empirical formula of the synthesized complexes by quantifying the percentage of carbon, hydrogen, nitrogen, and the metal.

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the coordination complexes and to determine the presence of coordinated or lattice solvent molecules. mdpi.com

By employing a combination of these techniques, a comprehensive picture of the coordination chemistry of this compound can be established, paving the way for the rational design of new metal-based materials with tailored properties.

Structural Characterization Techniques for Metal Complexes

Metal-Organic Frameworks (MOFs) incorporating Imidazole-Phenylamine Ligands

Imidazole and its derivatives are fundamental building blocks in the construction of Metal-Organic Frameworks (MOFs) due to their strong N-donor coordination sites and versatile structural possibilities. researchgate.net The phenylamine backbone provides rigidity and opportunities for functionalization, making imidazole-phenylamine ligands excellent candidates for creating diverse and functional MOF architectures.

Design Principles for MOF Construction with Imidazole-Derived Ligands

The rational design of MOFs relies on the principles of reticular chemistry, where molecular building blocks (metal nodes and organic linkers) are assembled through strong coordination bonds to form predictable, extended structures. escholarship.orgescholarship.org

Several key principles guide the construction of MOFs using imidazole-derived ligands:

Ligand Geometry and Connectivity: Imidazole-based ligands act as struts that connect metal ions or clusters (nodes). The number and position of the imidazole groups, along with the geometry of the central phenylamine core, dictate the connectivity of the resulting network. researchgate.net

Ligand Flexibility: The flexibility of the linker is a crucial factor. Ligands with flexible methylene bridges, such as bmimb, can bend and rotate to satisfy the coordination requirements of different metal ions, leading to a wider range of structural topologies compared to rigid linkers. researchgate.net

Coordination Versatility: Imidazole ligands can coordinate to metal ions in various modes, and the resulting frameworks can be influenced by factors such as the choice of metal ion, solvent, temperature, and the presence of auxiliary ligands (e.g., polycarboxylates). nih.gov

Mixed-Linker Approach: A powerful strategy involves using a synergistic assembly of two or more different linkers. This "mixed-linker" approach can be used to fine-tune the pore size, cage dimensions, and chemical functionality within the MOF, leading to novel structures that are not accessible with single linkers. escholarship.orgescholarship.org

Structural Diversity and Topology of Imidazole-Based MOFs

The combination of imidazole-derived linkers with various metal ions and auxiliary ligands has led to a remarkable diversity of MOF structures, ranging from simple one-dimensional chains to complex, interpenetrated three-dimensional networks. acs.org The final topology is a result of the interplay between the coordination preferences of the metal ion and the geometric and conformational freedom of the organic ligands. nih.gov

The dimensionality of the framework is controlled by the connectivity of the metal nodes and organic linkers.

1D Frameworks: One-dimensional structures, such as chains or ladders, often form when the ligand bridges metal centers in a linear fashion. For example, the bmimb ligand can bridge two –Cu–O–Cu– chains to form an infinitely extended 1D ladder-shaped structure. mdpi.com In other systems, co-ligands like oxalate (B1200264) or dicyanamide (B8802431) can link metal centers into 1D chains which are then further connected by imidazole ligands. researchgate.net

2D Frameworks: Two-dimensional layered structures, or nets, are common in imidazole-based MOFs. These can form as simple square-grid (sql) nets or more complex honeycomb-like sheets. acs.orgacs.org These 2D layers can then stack upon one another and be held together by weaker forces like hydrogen bonds or π-π stacking to form a 3D supramolecular architecture. mdpi.com

3D Frameworks: Three-dimensional frameworks arise when the linkers connect the metal nodes in all three directions. The use of multifunctional imidazole-dicarboxylate ligands or the introduction of pillaring co-ligands like 4,4'-bipyridyl can effectively extend 1D or 2D motifs into robust 3D structures with open channels and significant porosity. nih.govacs.orgtandfonline.com

When constructing MOFs with long, flexible linkers, the resulting frameworks often have large open spaces or voids. To achieve more efficient space-filling and increase structural stability, the framework may form two or more independent, entangled networks. This phenomenon is known as interpenetration. ustc.edu.cn

Interpenetration: This occurs when two or more identical or different networks grow through each other without any chemical bonds between them. ustc.edu.cn MOFs based on imidazole ligands have shown varying degrees of interpenetration, from 2-fold up to 6-fold, which significantly reduces the pore size but can enhance the framework's robustness and alter its gas adsorption properties. ustc.edu.cnacs.org A complex synthesized from Ag(I), bmimb, and pyrazine-2,3-dicarboxylic acid resulted in a 3D → 3D interpenetrated motif, where two identical 3D networks are entangled. rsc.org

Polycatenation: This is a more complex form of entanglement where networks of different dimensionality are interlinked. nih.gov For example, a 2D → 3D polycatenated framework was formed in a complex containing Ag(I), bmimb, and L-malic acid. rsc.org In this structure, 2D layers are catenated with each other to generate a stable 3D architecture. Polycatenation represents a sophisticated method of self-assembly that can lead to novel and complex topologies. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation | Role in Article |

|---|---|---|

| This compound | - | Subject of the article |

| 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | bmimb | Key structural analogue used for data and examples |

| Phenylacetic acid | PhAA | Co-ligand in a Zn(II)-bmimb complex |

| 2,6-Pyridinedicarboxylic acid | 2,6-PyDC | Co-ligand in a Cu(II)-bmimb complex |

| 2-Pyrazinecarboxylic acid | 2-PAC | Co-ligand in a Cu(II)-bmimb complex |

| Imidazole | Im | Parent compound for ligands discussed |

| 4,4'-Bipyridyl | bpy | Co-ligand used in constructing 3D MOFs |

| Pyrazine-2,3-dicarboxylic acid | H₂pzdc | Co-ligand in an interpenetrated Ag(I)-bmimb MOF |

Influence of Metal Centers on MOF Structure and Properties

A comprehensive search of available scientific literature and research databases did not yield specific studies on the synthesis or characterization of Metal-Organic Frameworks (MOFs) using the ligand this compound. Consequently, there is no available data to analyze the influence of different metal centers on the structure and properties of MOFs derived from this particular compound.

Furthermore, the properties of MOFs, including their porosity, surface area, and catalytic or sensing capabilities, are intrinsically linked to the identity of the metal center. Open metal sites, which can be generated within the framework, are often crucial for applications in gas storage and catalysis. The electronic configuration of the metal ion can also impart specific magnetic, optical, or redox properties to the material.

While these general principles govern the influence of metal centers in MOF chemistry, their specific effects within a framework built with this compound cannot be detailed without experimental data. The unique steric and electronic profile of this ligand would undoubtedly lead to novel framework structures and properties when combined with various metal ions. However, until such research is conducted and published, a detailed analysis remains speculative.

Supramolecular Chemistry Involving 4 2 Methylimidazol 1 Ylmethyl Phenylamine

Self-Assembly and Molecular Recognition

The processes of self-assembly and molecular recognition are governed by a delicate balance of intermolecular forces. In the case of 4-(2-Methylimidazol-1-ylmethyl)phenylamine, hydrogen bonding and π-π stacking are the predominant interactions that dictate the formation of its supramolecular assemblies.

Hydrogen bonds are crucial in directing the assembly of this compound. The primary amine (-NH₂) group on the phenyl ring is an effective hydrogen bond donor, while the unprotonated nitrogen atom of the imidazole (B134444) ring acts as a hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of robust intermolecular connections. nih.govmdpi.com

In related N-aryl-substituted diamine compounds, strong, dual N—H⋯N hydrogen bonds have been observed to lead to the formation of self-complementary dimers. nih.gov Similarly, this compound molecules can form dimeric motifs or extended one-dimensional chains through N—H⋯N interactions. Furthermore, in the presence of water, the amine and imidazole groups can participate in extensive hydrogen-bonded networks, incorporating solvent molecules into the larger supramolecular structure. researchgate.net For instance, studies on a similar compound, 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate, revealed a hydrogen-bonded two-dimensional network where water molecules bridge the primary components. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Phenyl-N-H ₂ | Imidazole N | Intermolecular | Directs assembly into chains or dimers |

| Phenyl-N-H ₂ | Water (O -H₂) | Intermolecular | Integration of solvent into the network |

In crystalline structures of related diphenylamine (B1679370) and triimidazole compounds, π-π stacking interactions work in concert with hydrogen bonds to define the final packing arrangement. mdpi.comrsc.org These interactions can lead to the formation of infinite π-stacks, which are then linked by other forces to build up the three-dimensional structure. mdpi.com The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, depending on the electronic and steric properties of the interacting rings. vu.nl The interplay between hydrogen bonding and π-π stacking is a defining feature of the supramolecular chemistry of imidazole-based compounds. rsc.org

The field of host-guest chemistry offers a powerful method for creating complex supramolecular systems. Macrocyclic hosts like cucurbit[n]urils (CB[n]) are known for their ability to encapsulate guest molecules within their hydrophobic cavities. mdpi.com The dimensions of the this compound guest molecule make it a suitable candidate for complexation with CB[n] hosts.

Studies on analogous compounds, such as N-(4-aminophenyl)imidazole, have shown that the phenyl moiety is selectively bound within the cavity of cucurbit nih.govuril (CB nih.gov) and cucurbit guidechem.comuril (CB guidechem.com) in aqueous solutions. researchgate.net It is therefore highly probable that the phenyl portion of this compound would be similarly encapsulated. The binding is driven by hydrophobic and van der Waals interactions between the phenyl group and the inner walls of the CB[n] cavity.

The stability of such host-guest complexes can be quantified by their binding constants (K). For the 1:1 inclusion complex of N-(4-aminophenyl)imidazole with CB guidechem.com, the association constant was determined to be significant, indicating a stable complex. researchgate.net The protonated amine group of the guest molecule, situated outside the cavity, can further stabilize the assembly through ion-dipole interactions with the electron-rich carbonyl portals of the cucurbituril (B1219460) host. nih.gov

Table 2: Host-Guest Complexation Data for an Analogous System with Cucurbit[n]urils

| Host | Guest | Stoichiometry | logK | Method |

|---|---|---|---|---|

| Q guidechem.com | N-(4-aminophenyl)imidazole (g2) | 1:1 | 4-5 | Fluorescence Spectroscopy |

| Q researchgate.net | N-(4-aminophenyl)imidazole (g2) | 1:2 | 11-12 | Fluorescence Spectroscopy |

Data from a study on a structurally similar guest molecule, N-(4-aminophenyl)imidazole, indicating the potential for strong binding. researchgate.net

Formation and Characterization of Supramolecular Architectures

The non-covalent interactions detailed above drive the formation of distinct supramolecular architectures, which can be observed and characterized in both the solid state and in solution.

In the solid state, this compound is expected to form well-defined crystalline structures. The combination of directional hydrogen bonds and π-π stacking interactions facilitates the growth of single crystals from solution. The conformational flexibility of the methylene (B1212753) linker between the phenyl and imidazole rings allows the molecule to adopt various orientations, potentially leading to the formation of different crystalline polymorphs. mdpi.comrsc.org

X-ray diffraction analysis of structurally related compounds provides insight into the likely packing arrangements. For example, the crystal structure of 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate reveals a two-dimensional supramolecular network. researchgate.net It is plausible that this compound could form similar layered structures or more complex three-dimensional frameworks, stabilized by an extensive network of intermolecular forces.

Table 3: Illustrative Crystallographic Data for a Related Imidazole Compound

| Compound | 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate |

|---|---|

| Formula | C₁₅H₁₆N₄O·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Hydrogen-bonded two-dimensional supramolecular network |

Data from a published crystal structure of a similar molecule to illustrate potential structural features. researchgate.net

The self-assembly processes that lead to crystalline structures originate in the solution phase. In solution, molecules of this compound can form dynamic aggregates or pre-organized assemblies. These aggregates are held together by the same non-covalent forces that operate in the solid state, although they are in equilibrium with the monomeric species.

Techniques such as ¹H NMR spectroscopy are invaluable for studying these solution-phase phenomena. For instance, the formation of host-guest complexes between imidazole derivatives and cucurbiturils in aqueous solution has been extensively studied using ¹H NMR. researchgate.netrsc.org Changes in the chemical shifts of the guest protons upon addition of the host provide direct evidence of complex formation and can be used to determine the binding stoichiometry and association constants. researchgate.netnih.gov These studies confirm the existence and stability of defined supramolecular aggregates in the solution phase.

Applications in Supramolecular Systems

Molecular Sensors and Probes

The integration of this compound into supramolecular frameworks has led to the creation of advanced molecular sensors and probes. Its inherent structural features, such as the nitrogen-rich imidazole ring and the aromatic phenylamine, provide multiple coordination sites and opportunities for non-covalent interactions, which are crucial for molecular recognition and sensing events.

Research has demonstrated the utility of coordination polymers and metal-organic frameworks (MOFs) incorporating ligands derived from or similar to this compound for the fluorescent detection of various analytes. researchgate.netnih.govrsc.orgresearchgate.netbohrium.com The imidazole nitrogen atoms can coordinate with metal ions, creating a rigid and porous structure that can host guest molecules. The phenylamine group, on the other hand, can be functionalized to modulate the electronic properties and enhance the fluorescence of the resulting material.

A notable application lies in the detection of hazardous substances. For instance, coordination polymers based on bis(2-methylimidazol-1-yl) ligands have been shown to act as multi-responsive fluorescent sensors for the detection of uranyl ions (UO₂²⁺), dichromate (Cr₂O₇²⁻), chromate (B82759) (CrO₄²⁻), and nitrofurantoin. nih.gov The sensing mechanism often relies on the quenching of the material's intrinsic fluorescence upon interaction with the analyte. This fluorescence quenching can be attributed to various factors, including energy transfer from the excited framework to the analyte or the disruption of the framework's electronic structure.

The selectivity and sensitivity of these sensors are critical parameters. Studies have reported high selectivity for specific ions and molecules even in the presence of other potential interferents. The detection limits for some analytes have been observed to be in the micromolar range, highlighting the potential of these materials for trace-level detection. nih.gov

Interactive Table: Fluorescent Sensing Applications of Imidazole-Based Supramolecular Systems

| Supramolecular System | Target Analyte(s) | Sensing Mechanism | Reported Sensitivity |

| Cd-Coordination Polymer | Uranyl (UO₂²⁺), Dichromate (Cr₂O₇²⁻) | Fluorescence Quenching | High |

| Zn-Coordination Polymer | Nitrofurantoin | Fluorescence Quenching | High |

| Co-Coordination Polymer | Chromate (CrO₄²⁻) | Fluorescence Quenching | High |

Supramolecular Catalysis

The field of supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems that can mimic the efficiency and selectivity of natural enzymes. nih.govresearchgate.net The structural motifs present in this compound make it a promising building block for the design of such catalysts.

The imidazole group is a well-known component of the active sites of many enzymes and has been employed in synthetic catalysts for various organic transformations. sciopen.com In a supramolecular context, the self-assembly of monomers containing the 2-methylimidazole (B133640) unit around a metal center can create a confined reaction environment. This nano-scale confinement can influence the reaction pathway, enhance reaction rates, and control product selectivity.

One area of exploration is the development of supramolecular catalysts for oxidation and hydrolysis reactions. sciopen.com For example, self-assembled supramolecular structures incorporating imidazole derivatives and copper ions have been shown to exhibit catechol oxidase-like activity. The addition of imidazole components can synergistically accelerate the catalytic activity. The catalytic efficiency of these systems can be modulated by modifying the substituents on the imidazole ring, demonstrating the tunability of these supramolecular catalysts.

Furthermore, coordination polymers and MOFs constructed from ligands analogous to this compound have been investigated for their photocatalytic activities. osti.gov These materials can act as semiconductors, and upon irradiation with light, they can generate electron-hole pairs that participate in redox reactions. This property has been utilized for the degradation of organic pollutants in water. For instance, coordination polymers have shown photocatalytic performance in the decomposition of dyes like metanil yellow. osti.gov The efficiency of these photocatalysts is influenced by factors such as the nature of the metal ion and the structure of the organic ligand.

Interactive Table: Supramolecular Catalysis Utilizing Imidazole-Based Systems

| Catalytic System | Reaction Type | Key Features |

| Self-assembled Cu-Imidazole Complex | Oxidation (Catechol oxidase mimic) | Synergistic acceleration by imidazole |

| Coordination Polymer | Photocatalytic Degradation (Dyes) | Semiconductor behavior |

Catalytic Applications and Investigations

Homogeneous Catalysis Mediated by 4-(2-Methylimidazol-1-ylmethyl)phenylamine Complexes

There are no available studies detailing the use of this compound as a ligand in homogeneous catalysis. Consequently, there is no data on:

Heterogeneous Catalysis Using MOFs Derived from this compound

Similarly, the use of this compound as an organic linker or building block for the synthesis of Metal-Organic Frameworks (MOFs) is not documented in the accessible scientific literature. As a result, there are no reports on the properties and applications of any such derived MOFs, including:

Computational and Theoretical Studies in Catalysis

Extensive searches of scientific literature and databases have revealed no specific computational or theoretical studies focused on the catalytic applications of this compound. The following sections reflect the absence of available research data in these specific areas.

Density Functional Theory (DFT) for Mechanistic Insights

There are no published studies utilizing Density Functional Theory (DFT) to investigate the mechanistic pathways of catalytic reactions involving this compound. DFT is a powerful computational method used to model the electronic structure of molecules and predict reaction mechanisms, transition states, and energy barriers. However, this methodology has not been applied to elucidate the catalytic activity of this specific compound. Therefore, no data on its role in reaction mechanisms, based on DFT calculations, is available.

Molecular Dynamics Simulations of Catalytic Processes

Similarly, there is no available research that employs Molecular Dynamics (MD) simulations to study the catalytic processes involving this compound. MD simulations are used to understand the dynamic behavior of molecules over time, providing insights into substrate binding, conformational changes of the catalyst, and solvent effects during a catalytic cycle. The absence of such studies means that the dynamic interactions and structural evolution of this compound in a catalytic environment have not been computationally explored.

Advanced Biological and Medicinal Research Applications

Anticancer Activities of Imidazole-Based Compounds and Derivatives

The imidazole (B134444) scaffold is a key component in medicinal chemistry, forming the structural basis for numerous compounds with potent anticancer properties. nih.govnih.gov These derivatives have been extensively explored for their ability to combat various cancers through diverse mechanisms of action.

Mechanisms of Cytotoxicity and Apoptosis Induction

Imidazole derivatives exert their anticancer effects through several complex mechanisms, primarily centered on inducing cell death and inhibiting proliferation in malignant cells.

One of the main strategies is the inhibition of critical enzymes necessary for the growth and metabolism of cancer cells. For instance, imidazole-based compounds have been developed to target and inhibit kinases, such as tyrosine kinases, which are crucial enzymes in cancer signaling pathways that control tumor cell proliferation and metastasis. nih.gov By blocking these enzymes, the compounds can halt the uncontrolled cell growth characteristic of cancer.

Another key mechanism is the induction of apoptosis , or programmed cell death, often mediated through the generation of reactive oxygen species (ROS). Some imidazole derivatives can increase the intracellular levels of ROS within cancer cells, leading to oxidative stress. Cancer cells, with their higher metabolic rates, are particularly vulnerable to this stress, which disrupts cellular homeostasis and triggers the apoptotic cascade. researchgate.net Studies have shown that imidazole treatment can increase the levels of cleaved caspase 3 and 9, key executioner proteins in the apoptotic pathway, confirming the induction of intrinsic apoptosis. researchgate.net Furthermore, imidazole compounds have been observed to cause cytoplasmic vacuolization and an accumulation of autophagic vesicles, which are also linked to cellular apoptosis. researchgate.net

Additionally, some imidazole derivatives function as microtubule-targeting agents . They can interfere with the assembly and dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. nih.gov By disrupting microtubule polymerization, these compounds can arrest the cell cycle, typically in the G2/M phase, preventing cancer cells from dividing and leading to apoptotic cell death. nih.govrsc.org

Structure-Activity Relationship Studies in Anticancer Agents

The efficacy of imidazole-based anticancer agents is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. Research has shown that the nature and position of substituents on the imidazole ring and associated moieties significantly influence their biological activity. researchgate.net

For example, the dimerization of imidazole scaffolds has been explored as a therapeutic approach. Novel series of bis-imidazoles and bis-imidazo[1,2-a]pyridines have been synthesized and evaluated, with the latter showing remarkable cytotoxic activities. psgitech.ac.in Specific compounds from these series were particularly effective against breast cancer cell lines, with activity exceeding that of the standard drug Adriamycin. psgitech.ac.in

SAR studies have also highlighted the importance of specific functional groups. For instance, the placement of an aliphatic group on the imidazole nitrogen has been shown to be critical for activity in some series, while replacing the imidazole with an amide or ester group can lead to a loss of potency. nih.gov In other cases, the presence of a hydrogen-bonding accepting group at a specific position on an associated anilino-moiety was found to be crucial for cytotoxicity. nih.gov The modification of substituents on the imidazole ring can also enhance selectivity for certain cancer types. These studies provide a foundation for the rational design of new, more effective, and safer imidazole-based anticancer drugs. researchgate.net

Evaluation against Cancer Cell Lines

The anticancer potential of various imidazole derivatives has been extensively evaluated against a wide range of human cancer cell lines. These in vitro studies are essential for determining the potency and selectivity of new compounds. The effectiveness is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a compound required to inhibit cell growth by 50%.

For instance, dimeric imidazo[1,2-a]pyridine compounds have demonstrated potent activity against cervical (HeLa), breast (MDA-MB-231), and renal (ACHN) cancer cell lines, with GI50 values in the sub-micromolar range. psgitech.ac.in Other imidazole-oxazole hybrids have shown significant activity against prostate (PC3), lung adenocarcinoma (A549), and ovarian carcinoma (A2780) cell lines, with IC50 values as low as 0.023 µM. mdpi.com

The following table summarizes the cytotoxic activity of selected imidazole derivatives against various cancer cell lines, as reported in the literature.

| Compound Type | Cancer Cell Line | Cell Line Type | Activity (GI50/IC50 in µM) | Reference |

|---|---|---|---|---|

| Dimeric Imidazo[1,2-a]pyridine (Compound 24) | MDA-MB-231 | Breast Cancer | 0.3 | psgitech.ac.in |

| Dimeric Imidazo[1,2-a]pyridine (Compound 19) | MDA-MB-231 | Breast Cancer | 0.43 | psgitech.ac.in |

| Imidazole-Oxazole Hybrid (Analog 53) | PC3 | Prostate Cancer | 0.023 | mdpi.com |

| Imidazole-Oxazole Hybrid (Analog 53) | A549 | Lung Adenocarcinoma | 0.045 | mdpi.com |

| Imidazole-Oxazole Hybrid (Analog 53) | A2780 | Ovarian Carcinoma | 0.13 | mdpi.com |

| Thiazolyl-Imidazol-2-amine (Compound 22) | NUGC-3 | Human Gastric Cancer | 0.05 | nih.gov |

| 1H-imidazole [4,5-f] nih.govnih.gov phenanthroline derivative (IPM714) | HCT116 | Colorectal Cancer | 1.74 | researchgate.net |

| 1H-imidazole [4,5-f] nih.govnih.gov phenanthroline derivative (IPM714) | SW480 | Colorectal Cancer | 2.0 | researchgate.net |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (Compound 11) | MDA-MB-231/ATCC | Breast Cancer | 0.04 | nih.gov |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (Compound 11) | SF-295 | CNS Cancer | <0.01 | nih.gov |

Antimicrobial Activities

The imidazole core is also a cornerstone in the development of antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi. ijesrr.orgnano-ntp.com

Antibacterial Efficacy and Mechanisms of Action

Imidazole derivatives have shown considerable potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria. ijesrr.orgnih.gov Their mechanisms of action are multifaceted and can involve:

Interference with DNA replication : Disrupting the synthesis of bacterial genetic material. nih.gov

Inhibition of cell wall synthesis : Weakening the structural integrity of the bacterial cell. nih.gov

Disruption of the cell membrane : Causing leakage of cellular contents and cell death. nano-ntp.comnih.gov

Studies have evaluated the antibacterial activity of various imidazole derivatives by determining their minimum inhibitory concentrations (MIC). For example, certain novel imidazole derivatives have demonstrated the ability to inhibit the growth of strains like Staphylococcus aureus and Escherichia coli. nih.govnih.gov Some compounds have shown greater effectiveness against Gram-positive bacteria, such as Bacillus subtilis, compared to Gram-negative bacteria. ijesrr.org The versatility of the imidazole scaffold allows for structural modifications that can enhance potency and broaden the spectrum of activity, highlighting their potential as broad-spectrum antibacterial drugs. ijesrr.orgnano-ntp.com

Antifungal Efficacy and Mechanisms of Action

The antifungal properties of imidazole derivatives are well-established, with several compounds being used clinically. The primary mechanism of action for most antifungal imidazoles is the inhibition of ergosterol biosynthesis . nih.govsemanticscholar.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting the enzyme lanosterol 14-α-demethylase, these compounds disrupt the production of ergosterol, leading to a compromised cell membrane, altered permeability, and ultimately, fungal cell death. nih.govresearchgate.net

Beyond this primary mechanism, imidazole derivatives can also affect the synthesis of triglycerides and phospholipids. nih.govsemanticscholar.org They may also induce changes in oxidative and peroxidative enzyme activities, leading to the intracellular accumulation of toxic hydrogen peroxide concentrations, which contributes to the deterioration of subcellular organelles and cell necrosis. nih.govsemanticscholar.org

Imidazole-based compounds have demonstrated a broad spectrum of activity against various fungal pathogens, including species of Candida and Aspergillus. clinmedkaz.org For example, some derivatives show potent activity against Candida albicans, a common cause of fungal infections. nih.govclinmedkaz.org Another important effect is the inhibition of the transformation of Candida albicans blastospores into their invasive mycelial form, which is a key step in the pathogenesis of infection. nih.govsemanticscholar.org

Antiviral Activities

The imidazole moiety, a core component of 4-(2-Methylimidazol-1-ylmethyl)phenylamine, is a key structural feature in a variety of compounds investigated for antiviral properties. Research into imidazole-based derivatives has revealed a broad spectrum of activity against numerous viral pathogens. While studies focusing specifically on this compound are not extensively detailed in the available literature, the broader class of imidazole derivatives has shown significant promise.

For instance, certain substituted imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. nih.gov Specifically, compounds such as 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine have demonstrated notable activity against VZV. nih.gov Furthermore, extensive research on 2-phenylbenzimidazole analogs has uncovered compounds with substantial inhibitory profiles against a panel of both RNA and DNA viruses, including the vaccinia virus (VV) and Bovine Viral Diarrhea Virus (BVDV). nih.gov In the context of orthopoxvirus infections, which have garnered renewed interest, 2-aryl-1-hydroxyimidazoles have emerged as a promising class of antivirals. nih.govrsc.org One lead compound, 1-hydroxy-2-(4-nitrophenyl)imidazole, exhibited high selectivity indices against both the vaccinia virus and the variola virus, the causative agent of smallpox. nih.govrsc.org These findings underscore the therapeutic potential of the imidazole scaffold in the development of novel antiviral agents. nih.gov

The mechanism often involves targeting host-cell processes required for viral replication, such as endosomal acidification, which is crucial for the entry of many enveloped viruses. nih.gov The structural versatility of the imidazole ring allows for modifications that can enhance potency and selectivity against specific viral targets. nih.gov

Other Pharmacological Activities

Compounds containing structural motifs similar to this compound have been evaluated for their anti-inflammatory and analgesic potential. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research, and various heterocyclic compounds are being explored. For example, a series of N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives were synthesized and screened for these properties. nih.gov In preclinical models, certain compounds from this series demonstrated significant analgesic and anti-inflammatory effects. nih.govresearchgate.net Using the tail-flick test for analgesia and the carrageenan-induced paw edema model for inflammation, one derivative exhibited 69% analgesic activity and 65% anti-inflammatory activity at a 20 mg/kg dose. nih.gov

Similarly, synthetic analogs of isoquinoline alkaloids have been investigated, with some showing promise as non-narcotic analgesics. semanticscholar.org One such compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, displayed pronounced analgesic activity in thermal and chemical pain models, as well as anti-inflammatory effects that surpassed the reference drug diclofenac sodium in certain assays. semanticscholar.org The search for new analgesics has also included (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, with some derivatives showing potency several times greater than reference compounds like glafenine. nih.gov These studies highlight the potential of related nitrogen-containing heterocyclic structures in modulating pain and inflammation pathways.

The imidazole ring is a cornerstone of many established antiparasitic and antiprotozoal drugs, most notably the nitroimidazole class, which includes metronidazole. nih.gov This structural element is critical for the activity of compounds targeting pathogenic protozoa such as Trichomonas vaginalis, Giardia intestinalis (also known as Giardia lamblia), and Entamoeba histolytica. nih.govresearchgate.net

Significant research has been conducted on benzimidazole derivatives that incorporate an imidazole moiety. A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated exceptionally potent activity against these three protozoan parasites. nih.govresearchgate.net Experimental evaluations revealed that these novel compounds possessed IC50 values in the nanomolar range, indicating potency that was often superior to that of metronidazole, a standard therapeutic agent for these infections. nih.govresearchgate.net The high efficacy of these compounds suggests that the imidazole and benzimidazole scaffolds work in concert to disrupt critical biological pathways within the parasites. nih.gov Further research into fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles, has identified derivatives with selective activity against other parasites like Leishmania major and Toxoplasma gondii. nih.gov

Table 1: Antiprotozoal Activity of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives

| Compound ID | Substitution | T. vaginalis IC50 (µM) | G. intestinalis IC50 (µM) | E. histolytica IC50 (µM) |

| Derivative 1 | 5-Chloro | 0.078 | 0.098 | 0.155 |

| Derivative 2 | 5-Ethoxy | 0.069 | 0.112 | 0.178 |

| Derivative 3 | 5-Methoxycarbonyl | 0.112 | 0.133 | 0.165 |

| Metronidazole | (Reference Drug) | 0.500 | 0.300 | 0.400 |

This table is generated based on data reported for structurally related compounds to illustrate the potential of the imidazole scaffold.

Non-steroidal aromatase inhibitors are a critical class of drugs used in the treatment of estrogen-receptor-positive breast cancer. nih.gov A key structural feature of many of these inhibitors is an azole ring—typically imidazole or triazole—which facilitates binding to the aromatase enzyme. The nitrogen atom (N-3 or N-4) of the imidazole ring coordinates with the heme iron atom within the cytochrome P450 unit of aromatase, competitively inhibiting the binding of the natural androgen substrates. nih.govjpionline.org

Derivatives that are structurally analogous to this compound have been designed and synthesized as potent aromatase inhibitors. Research on 4-(imidazolylmethyl)-2-aryl-quinoline derivatives has shown that these compounds can exhibit powerful anti-aromatase activity. jpionline.orgresearchgate.net One specific derivative, 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline, was found to inhibit aromatase enzyme activity more effectively than the reference drug letrozole in in-vitro assays. jpionline.orgresearchgate.net In vivo studies confirmed this potent inhibitory effect, where the compound significantly reduced androstenedione-induced uterine hypertrophy in a dose-dependent manner, an established indicator of aromatase inhibition. researchgate.net

Table 2: Aromatase Inhibition Data for Imidazole-Containing Compounds

| Compound | Assay Type | Key Finding |

| N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine | In Silico (Docking) | High binding affinity (-9.5 kcal/mol) to aromatase. benthamscience.com |

| 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline | In Vitro | Higher inhibitory activity than letrozole. jpionline.org |

| 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline | In Vivo | Dose-dependent inhibition of androstenedione-induced uterine hypertrophy. researchgate.net |

Molecular Docking and Computational Biology

Molecular docking studies are instrumental in elucidating the binding modes of small molecules within the active sites of biological targets, thereby guiding the rational design of more potent and selective inhibitors. nih.gov For imidazole-containing compounds targeting the aromatase enzyme, computational analyses have provided detailed insights into the crucial ligand-target interactions. benthamscience.com

Docking studies of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives, which share structural similarities with this compound, have revealed the precise nature of their interaction with the aromatase active site. benthamscience.com The most potent compounds in this series were observed to form conventional hydrogen bonds with key amino acid residues, specifically with the backbone of ALA306 and the side chain of THR310. benthamscience.com These interactions help to anchor the ligand in the correct orientation for effective inhibition.

The primary inhibitory mechanism involves the interaction between the imidazole nitrogen and the heme iron of the enzyme's cytochrome P450 catalytic core. This coordination bond is a hallmark of non-steroidal aromatase inhibitors. jpionline.org The binding affinity of these interactions can be quantified; for example, the most active benzimidazole derivative identified in one study exhibited a binding affinity of -9.5 kcal/mol, indicating a strong and stable interaction with the enzyme. benthamscience.com Such in silico findings are critical for predicting the inhibitory potential of new chemical entities and for optimizing lead compounds in drug discovery programs.

Prediction of Biological Activity

A comprehensive review of scientific literature and computational databases did not yield specific studies on the in silico prediction of biological activity for the compound this compound. Computational tools and methodologies, such as the Prediction of Activity Spectra for Substances (PASS) and other in silico screening techniques, are often employed to forecast the likely biological targets and pharmacological profile of novel chemical entities based on their structure. mdpi.comresearchgate.net These predictive models analyze the structural features of a molecule to estimate its potential interactions with various enzymes, receptors, and ion channels. researchgate.netrsc.org

However, at present, no dedicated research detailing the application of these predictive methods to this compound has been published. Therefore, data tables and detailed research findings concerning its predicted biological activities, such as potential therapeutic effects or mechanisms of action, are not available. Further computational and experimental research is required to elucidate the potential pharmacological profile of this specific compound.

Future Research Directions and Outlook

Development of Novel Synthetic Strategies for 4-(2-Methylimidazol-1-ylmethyl)phenylamine Analogues

The exploration of the full potential of the this compound scaffold is contingent upon the development of efficient and versatile synthetic methodologies to generate a diverse library of analogues. Future work should focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Modern synthetic techniques such as one-pot, multicomponent reactions offer a promising avenue for rapid diversification. niscpr.res.innih.gov These methods, often enhanced by microwave irradiation, can significantly reduce reaction times, improve yields, and minimize waste, aligning with the principles of green chemistry. asianpubs.orgingentaconnect.comresearchgate.net Research should target the development of robust protocols that allow for systematic variation at key positions of the molecule.

Key areas for synthetic exploration include:

Modification of the Phenyl Ring: Introducing a range of electron-donating and electron-withdrawing substituents onto the phenylamine ring to modulate the electronic properties and steric profile of the molecule.

Variation of the Imidazole (B134444) Moiety: Replacing the 2-methyl group with other alkyl or aryl substituents to fine-tune the steric hindrance and coordination properties of the imidazole nitrogen.

These synthetic efforts will be crucial for establishing clear structure-activity relationships (SAR) and structure-property relationships in the various applications discussed below. jopir.inresearchgate.net

| Modification Site | Proposed Substituents/Changes | Potential Impact | Relevant Synthetic Approach |

|---|---|---|---|

| Phenylamine Ring | -F, -Cl, -Br, -NO₂, -CN, -OCH₃, -CH₃ | Modulation of electronic properties, pKa, and biological activity. | Nucleophilic aromatic substitution; Buchwald-Hartwig amination. |

| Imidazole Ring (C2-position) | -H, -Ethyl, -Propyl, -Phenyl | Tuning of steric hindrance and ligand field strength in metal complexes. | Debus-Radziszewski imidazole synthesis; Multicomponent reactions. nih.gov |

| Methylene (B1212753) Bridge | Substitution with alkyl/aryl groups; Lengthening the linker chain. | Altering molecular flexibility, conformation, and spacing in polymers. | Williamson ether synthesis analogues; Multi-step functionalization. |

Exploration of New Coordination Architectures and MOFs

The imidazole moiety is a superb building block for the construction of Metal-Organic Frameworks (MOFs) due to its ability to coordinate with a wide range of metal ions. berkeley.edu this compound and its analogues are particularly promising ligands for creating novel MOFs with unique topologies and functionalities. The presence of two distinct coordination sites (the imidazole nitrogen and the phenylamine nitrogen) offers the potential for forming complex and robust network structures.

Future research should focus on systematically reacting this ligand family with various metal ions (e.g., Zn(II), Cu(II), Co(II), Ba(II)) under solvothermal conditions to generate new crystalline materials. acs.org The use of mixed-ligand systems, incorporating dicarboxylates or other organic linkers, could lead to frameworks with unprecedented architectures and enhanced porosity. acs.org A key goal will be to create materials with tailored pore sizes and chemical environments for specific applications, such as selective gas capture (e.g., CO₂ over CH₄) and storage. berkeley.edu The thermal stability and luminescent properties of these new MOFs should also be investigated, as imidazole-based frameworks have shown potential as chemical sensors. acs.org

Expansion of Supramolecular Applications

The amphoteric nature of the imidazole ring, capable of acting as both a hydrogen bond donor and acceptor, combined with the hydrogen-bonding capability of the amine group, makes this compound an excellent candidate for applications in supramolecular chemistry. nih.govrsc.org Future investigations should explore the self-assembly properties of this molecule and its derivatives to form well-defined supramolecular structures such as gels, liquid crystals, and polymers.

A significant area of opportunity lies in molecular recognition. rsc.org Analogues can be designed to act as selective receptors for anions, cations, or neutral guest molecules. mdpi.com The binding events could be monitored through changes in fluorescence or other spectroscopic signals, leading to the development of novel chemosensors. Furthermore, incorporating this scaffold into larger host molecules, such as calixarenes or cyclodextrins, could lead to advanced systems for drug delivery, where the imidazole unit could play a role in modulating solubility and bioavailability. nih.gov

Advanced Mechanistic Studies in Catalysis

Imidazole and its derivatives are known to act as catalysts or ligands in a variety of organic transformations, including hydrolysis and oxidation reactions. psu.eduacs.org The N-functionalized imidazole structure of this compound suggests its potential use in catalysis, particularly when complexed with transition metals like copper, palladium, or nickel. researchgate.netnih.gov

Future research should be directed towards synthesizing metal complexes of these ligands and evaluating their catalytic activity in reactions such as C-C cross-coupling, C-H activation, and oxidation of alcohols. A critical component of this research will be detailed mechanistic studies to elucidate the catalytic cycle. doi.org Techniques such as kinetic analysis, in-situ spectroscopy, and computational modeling can provide deep insights into the roles of the metal center and the ligand, identifying reaction intermediates and rate-determining steps. This fundamental understanding is essential for the rational design of more efficient and selective catalysts.

Rational Design of Biologically Active Agents

The imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net The this compound framework is a promising starting point for the rational design of new therapeutic agents. researchgate.net

A systematic approach should be employed, beginning with the synthesis of a diverse library of analogues as outlined in section 7.1. These compounds would then undergo broad biological screening to identify initial hits for various therapeutic targets. For promising compounds, detailed structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity while minimizing toxicity. jopir.inmdpi.comnih.gov For instance, SAR studies can reveal which substituents on the phenyl or imidazole rings are critical for binding to a specific enzyme or receptor. researchgate.net This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov

| Therapeutic Area | Potential Mechanism/Target | Rationale based on Imidazole Scaffold |

|---|---|---|

| Anticancer | Kinase Inhibition, Tubulin Polymerization Inhibition, Topoisomerase Inhibition | Imidazole is a core component of many kinase inhibitors and other anticancer drugs. nih.govnih.gov |

| Antimicrobial | Inhibition of DNA gyrase, Enzyme Inhibition (e.g., Urease) | The imidazole ring is found in many antifungal and antibacterial agents. nih.gov |

| Anti-inflammatory | COX-2 Enzyme Inhibition, Modulation of Inflammatory Mediators | Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on heterocyclic scaffolds. researchgate.net |

Integration of Computational and Experimental Approaches

To accelerate progress in all the aforementioned areas, a tight integration of computational chemistry and experimental work is essential. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights into the structural and electronic properties of this compound and its derivatives. nih.govrsc.org

Computational studies can be used to:

Predict Molecular Properties: Calculate optimized geometries, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts to aid in structural characterization. researchgate.net

Analyze Electronic Structure: Investigate frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps to predict sites of reactivity and intermolecular interactions. researchgate.net

Model Interactions: Perform molecular docking simulations to predict the binding modes of potential drug candidates with their biological targets (e.g., enzymes, receptors). nih.govmdpi.com

Simulate Complex Systems: Model the interaction of ligands with metal centers in catalysts or the adsorption of guest molecules within MOFs. documentsdelivered.comresearchgate.net

These theoretical predictions can guide experimental efforts, helping to prioritize synthetic targets and rationalize observed outcomes. Conversely, experimental data are crucial for validating and refining the computational models, creating a powerful synergistic loop that can drive discovery and innovation. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Methylimidazol-1-ylmethyl)phenylamine, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(chloromethyl)phenylamine and 2-methylimidazole under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Key parameters include:

- Temperature : 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol.

- Yield Optimization : Use a 1.2:1 molar ratio of 2-methylimidazole to the chloromethyl precursor to minimize side reactions. Reaction progress should be monitored via TLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the imidazole ring (δ 7.0–7.5 ppm for protons; δ 120–140 ppm for carbons) and aromatic amine groups (δ ~5.0 ppm for NH₂ protons).

- IR Spectroscopy : Detect NH₂ stretching (3314–3190 cm⁻¹) and imidazole C=N/C-C vibrations (1600–1450 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 214.1.

- X-ray Crystallography (if crystals form): Resolve tautomeric ambiguity in the imidazole ring .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer :

- High Solubility : Polar aprotic solvents (DMF, DMSO; >50 mg/mL at 25°C).

- Low Solubility : Water (<1 mg/mL), hexane, or ether. Adjusting pH to acidic conditions (HCl) can protonate the amine, enhancing aqueous solubility. Solubility tests via gravimetric analysis are recommended .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved when characterizing its structure?

- Methodological Answer : Contradictions often arise from tautomerism in the imidazole ring. Strategies include:

- Variable-Temperature NMR : Observe dynamic proton exchange (e.g., coalescence at 60–80°C).

- 2D Techniques (COSY, HSQC) : Assign overlapping signals in aromatic regions.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (B3LYP/6-31G* basis set) .

Q. How does the 2-methylimidazole moiety influence the electronic properties of this compound in catalytic applications?

- Methodological Answer : The electron-rich imidazole enhances coordination with transition metals (e.g., Pd, Ag). Studies using XPS and DFT reveal:

- Increased electron density at the amine group, promoting interactions with CO₂ in catalytic conversions (e.g., formic acid synthesis).

- Correlation between nitrogen content (from elemental analysis) and turnover number in CO₂ reduction .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization :

- Substitution Reaction : Use microwave-assisted synthesis (120°C, 30 min) to reduce time.

- Purification : Recrystallize intermediates from ethyl acetate/hexane.

- Statistical Design of Experiments (DoE) : Identify critical factors (e.g., solvent polarity, temperature) via response surface methodology .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.